7-Hydroxy-4-phenyl-2H-chromen-2-one, also known as 7-hydroxyflavone, is a synthetic compound belonging to the flavonoid class. [] Flavonoids are a diverse group of naturally occurring polyphenolic compounds found in plants, recognized for their various biological activities. [] While 7-hydroxy-4-phenyl-2H-chromen-2-one itself is not found in nature, it serves as a crucial structural foundation for synthesizing bioactive compounds with potential applications in diverse fields. []
7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone backbone with hydroxyl, phenyl, and pyrrolidin-1-ylmethyl substituents, contributing to its potential pharmacological properties. The compound's unique structure may facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.
This compound is classified under organic compounds, specifically as a chromenone derivative. Chromenones are known for their applications in pharmaceuticals and agrochemicals due to their ability to interact with biological systems. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler coumarin derivatives or related structures.
The synthesis of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one generally follows a multi-step process:
These steps highlight the complexity involved in synthesizing this compound, showcasing both organic synthesis techniques and the importance of regioselectivity in reactions involving multiple functional groups .
The molecular formula of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is with a molecular weight of approximately 342.4 g/mol.
The compound's structure can be represented by its InChI key: HGNLVJWTGXQAPW-UHFFFAOYSA-N
and canonical SMILES representation: C1CCN(C1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4
.
The chemical reactivity of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can be attributed to its functional groups:
The mechanism of action for 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets:
The physical properties include:
The chemical properties are characterized by:
Property | Value |
---|---|
Molecular Weight | 342.4 g/mol |
Solubility | Soluble in organic solvents like ethanol and DMSO |
Melting Point | Not widely reported |
These properties suggest that the compound could exhibit moderate stability under standard laboratory conditions but may require careful handling due to potential reactivity .
The applications of 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one are diverse:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1